3,5-dichloro-1-methylpyrazin-2(1H)-one
Overview
Description
Synthesis Analysis
The synthesis of dichloropyrazine derivatives is explored in the context of reactions with amines, leading to mono-substituted or bis-substituted products. For example, the reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines results in a range of substituted products, which can further react to form complex structures with potential non-linear optical properties and biological activities . Although not directly related to the target compound, these synthesis pathways provide insight into the reactivity of dichloropyrazine cores under various conditions.
Molecular Structure Analysis
The molecular structure and conformational stability of related compounds have been studied using experimental techniques like X-ray diffraction and theoretical methods such as Hartree-Fock and Density Functional Theory (DFT) . These studies reveal the importance of molecular geometry in determining the properties of the compounds and provide a basis for understanding the structure of "3,5-dichloro-1-methylpyrazin-2(1H)-one" by analogy.
Chemical Reactions Analysis
The reactivity of pyrazinone derivatives is highlighted in the context of photodimerization reactions, where specific structural arrangements in the solid state can lead to selective dimer formation upon irradiation . This indicates that "this compound" may also exhibit interesting reactivity under light exposure, depending on its crystal packing and molecular conformation.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazinone derivatives, such as their extractive abilities and interactions with metal ions, are discussed . These properties are influenced by the substituents on the pyrazinone ring, suggesting that "this compound" would have distinct characteristics based on its chlorine and methyl substituents. Additionally, the electronic properties, such as HOMO and LUMO energies, are crucial for understanding the reactivity and potential applications of these compounds .
Scientific Research Applications
Synthesis of Functionalized Pyrazinones
3,5-dichloro-1-methylpyrazin-2(1H)-one is used in the synthesis of functionalized pyrazinones. A study demonstrated the use of this compound with Grignard reactants and electrophiles to create a variety of 3,6-difunctionalized 1-methylpyrazin-2(1H)-ones, showcasing a novel tele-nucleophilic substitution reaction (Mampuys et al., 2019).
Polymer Synthesis
Another application involves the synthesis of novel polymers. In a study, this compound derivatives underwent polycondensation to produce poly(bipyrazole-5,5′-diyl)s, indicating its potential in the field of polymer chemistry (Murakami & Yamamoto, 1999).
Corrosion Inhibition
This compound also finds use in corrosion inhibition. Studies have shown that bipyrazolic compounds, including derivatives of this compound, effectively inhibit the corrosion of metals in acidic media, suggesting its application in protective coatings and metal treatments (Chetouani et al., 2005).
Stable Isotope Dilution Assays
In the field of food chemistry, derivatives of this compound have been used in stable isotope dilution assays (SIDA) for the accurate and precise quantitation of aroma components in complex food matrices (Fang & Cadwallader, 2013).
Crystal Structural Analysis
The compound has been instrumental in crystallography for studying the crystal and molecular structures of methyl-substituted pyrazines (Rok et al., 2018).
Mixed-Metal Polymers
It is also involved in the creation of mixed-metal coordination polymers, which have potential applications in materials science (Dong, Smith, & zur Loye, 2000).
properties
IUPAC Name |
3,5-dichloro-1-methylpyrazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-2-3(6)8-4(7)5(9)10/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMYGZJTKUTEAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C(C1=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516840 | |
Record name | 3,5-Dichloro-1-methylpyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70516840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87486-33-7 | |
Record name | 3,5-Dichloro-1-methylpyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70516840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichloro-1-methyl-1,2-dihydropyrazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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